Estrogenic Potency: 20- to 100-Fold Greater than Triphenylethylene
Triphenylchloroethylene exhibits 20 to 100 times the estrogenic activity of the parent compound triphenylethylene [1]. This was originally established by Emmens (1947) using vaginal cornification in spayed mice, where the halogenated derivative required substantially lower doses to achieve the same biological endpoint [1]. Subsequent studies confirmed that triphenylethylene acts as a 'proestrogen' requiring in vivo metabolic activation, whereas triphenylchloroethylene is directly estrogenic [2].
| Evidence Dimension | Estrogenic activity (potency in uterotrophic assay) |
|---|---|
| Target Compound Data | 20-100 times more active than triphenylethylene (exact ED50 values not specified in the historical abstract) |
| Comparator Or Baseline | Triphenylethylene (assigned baseline activity of 1x) |
| Quantified Difference | 20- to 100-fold increase in potency |
| Conditions | Subcutaneous injection in spayed mice; vaginal cornification endpoint |
Why This Matters
This potency differential dictates that triphenylchloroethylene achieves estrogenic effects at doses 20-100 times lower than the parent, making it the preferred choice for estrogen receptor screening libraries where high sensitivity is essential.
- [1] Emmens CW. Halogen-substituted oestrogens related to triphenylethylene. J Endocrinol. 1947;5(3):170-3. DOI: 10.1677/joe.0.0050170. PMID: 20259249. View Source
- [2] Segaloff A. The Effect of Partial Hepatectomy on the In Vivo Activation of Triphenylchloroethylene. Endocrinology. 1948;42(6):472–475. DOI: 10.1210/endo-42-6-472. View Source
